Cas no 189766-45-8 (2-2-(2-Phenylethyl)-1,3-dioxolan-2-ylphenol)
2-2-(2-Phenylethyl)-1,3-dioxolan-2-ylphenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]-
- Propafenone Impurity 48
- 2-[2-(2-PHENYLETHYL)-1,3-DIOXOLAN-2-YL]PHENOL
- AKOS000276994
- 189766-45-8
- 2-2-(2-Phenylethyl)-1,3-dioxolan-2-ylphenol
-
- Inchi: 1S/C17H18O3/c18-16-9-5-4-8-15(16)17(19-12-13-20-17)11-10-14-6-2-1-3-7-14/h1-9,18H,10-13H2
- InChI Key: XIICQLFMGKASPU-UHFFFAOYSA-N
- SMILES: C1(O)=CC=CC=C1C1(CCC2=CC=CC=C2)OCCO1
Computed Properties
- Exact Mass: 270.125594432Da
- Monoisotopic Mass: 270.125594432Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 38.7Ų
2-2-(2-Phenylethyl)-1,3-dioxolan-2-ylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P321255-100mg |
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenol |
189766-45-8 | 100mg |
$259.00 | 2023-05-17 | ||
| TRC | P321255-250mg |
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenol |
189766-45-8 | 250mg |
$592.00 | 2023-05-17 | ||
| TRC | P321255-500mg |
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenol |
189766-45-8 | 500mg |
$ 800.00 | 2023-09-06 | ||
| TRC | P321255-1g |
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenol |
189766-45-8 | 1g |
$ 1655.00 | 2022-06-03 | ||
| TRC | P321255-1000mg |
2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenol |
189766-45-8 | 1g |
$1998.00 | 2023-05-17 |
2-2-(2-Phenylethyl)-1,3-dioxolan-2-ylphenol Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-2-(2-Phenylethyl)-1,3-dioxolan-2-ylphenol
2-(2-Phenylethyl)-1,3-dioxolan-2-ylphenol: A Comprehensive Overview
2-(2-Phenylethyl)-1,3-dioxolan-2-ylphenol, also known by its CAS number 189766-45-8, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a phenol group with a 1,3-dioxolane ring substituted with a 2-phenylethyl group. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for research and industrial applications.
The synthesis of 2-(2-Phenylethyl)-1,3-dioxolan-2-ylphenol involves a series of well-defined chemical reactions, often utilizing protecting group strategies to ensure the integrity of the phenol group during the reaction sequence. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, aligning with the growing demand for sustainable chemical processes.
One of the most notable applications of CAS 189766-45-8 is in the field of drug discovery. The compound's structure provides a versatile platform for exploring potential pharmacological activities. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them candidates for therapeutic agents in treating conditions such as neurodegenerative diseases and cardiovascular disorders.
In addition to its pharmacological applications, 2-(2-Phenylethyl)-1,3-dioxolan-2-ylphenol has found utility in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of coordination polymers and metalloorganic frameworks (MOFs). These materials hold potential for applications in gas storage, catalysis, and sensing technologies.
The compound's electronic properties have also been explored in the context of organic electronics. Research indicates that derivatives of CAS 189766-45-8 can serve as effective charge transport materials in organic photovoltaic devices and light-emitting diodes (OLEDs). This highlights the compound's versatility across multiple disciplines.
Recent studies have delved into the environmental impact and biodegradation pathways of 2-(2-Phenylethyl)-1,3-dioxolan-2-ylphenol. Understanding its behavior in natural ecosystems is crucial for assessing its safety and sustainability in industrial applications. Findings suggest that under certain conditions, the compound undergoes rapid biodegradation, reducing its environmental footprint.
In conclusion, CAS 189766-45-8, or 2-(2-Phenylethyl)-1,3-dioxolan-2-ylphenol, stands as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and functional groups continue to inspire innovative research directions, contributing to advancements in drug discovery, materials development, and sustainable chemical processes.
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